(S)-(-)-4-Amino-2-hydroxybutyric acid

Description

BenchChem offers high-quality (S)-(-)-4-Amino-2-hydroxybutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-4-Amino-2-hydroxybutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

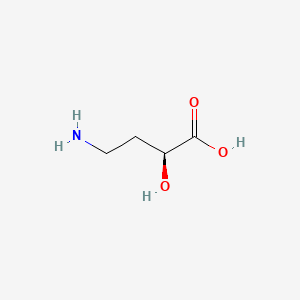

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOMFWNDGNLBJ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-51-5 | |

| Record name | 4-Amino-2-hydroxybutyric acid, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-4-amino-2-hydroxy-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-HYDROXYBUTYRIC ACID, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z3NQ8MG2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-4-Amino-2-hydroxybutyric Acid ((S)-HABA): A Strategic Chiral Building Block in Modern Antibiotic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antibiotic resistance necessitates innovative strategies in drug design. One of the most successful approaches has been the modification of existing antibiotic scaffolds to overcome bacterial resistance mechanisms. This guide focuses on the pivotal role of (S)-4-Amino-2-hydroxybutyric acid, commonly known as (S)-HABA, a chiral building block whose incorporation into aminoglycoside antibiotics has revitalized this critical class of therapeutics. We will explore the chemical rationale behind its use, its impact on the mechanism of action, detailed biosynthetic and synthetic pathways, and its crucial function in evading enzymatic inactivation by resistant pathogens. This document serves as a technical resource for professionals engaged in the discovery and development of next-generation antibacterial agents.

The Imperative of Chirality in Antibiotic Efficacy

In drug development, the three-dimensional arrangement of atoms—or stereochemistry—is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The use of single-enantiomer chiral building blocks is a cornerstone of modern medicinal chemistry, allowing for the precise construction of molecules that fit their biological targets with high specificity.[1][2][3] This specificity enhances potency, reduces off-target effects, and can be instrumental in overcoming resistance. (S)-HABA is a prime example of such a strategic chiral synthon.[4]

Physicochemical Profile of (S)-HABA

(S)-4-Amino-2-hydroxybutyric acid ((S)-HABA) is a non-proteinogenic amino acid characterized by a hydroxyl group at the C2 (α) position and an amino group at the C4 (γ) position. The "(S)" designation denotes the specific stereoconfiguration at the chiral center (C2), which is crucial for its biological function in antibiotics.

Key Properties:

-

Structure: Possesses two key functional groups—a primary amine and a secondary alcohol—in a specific spatial arrangement, making it an ideal moiety for modifying the periphery of complex natural products.

Caption: Chemical structure of (S)-HABA, highlighting the chiral center at C2.

The Role of (S)-HABA in Aminoglycoside Antibiotics: A Paradigm Shift

The primary and most impactful application of (S)-HABA is in the semi-synthesis of advanced aminoglycoside antibiotics, such as amikacin and plazomicin.[7] Aminoglycosides are potent, broad-spectrum antibiotics that function by binding to the 30S ribosomal subunit in bacteria, causing mistranslation of mRNA and ultimately leading to cell death.[8][9][10][11]

Overcoming Enzymatic Resistance

The clinical utility of early aminoglycosides like kanamycin and gentamicin was severely compromised by the emergence of bacteria producing Aminoglycoside Modifying Enzymes (AMEs).[12][13][14] These enzymes, including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), inactivate the antibiotic by adding chemical groups to its hydroxyl or amino moieties, thereby preventing it from binding to its ribosomal target.[8][14]

The genius of incorporating the (S)-HABA side chain lies in its ability to act as a steric shield. When attached to the N1 position of the central 2-deoxystreptamine (2-DOS) ring of an aminoglycoside, the (S)-HABA moiety sterically hinders the approach of many AMEs.[7] For example, the addition of the (S)-HABA group to kanamycin to form amikacin protects the molecule from inactivation by enzymes that would otherwise modify nearby positions, such as APH(3') and AAC(6').[7][15]

Caption: (S)-HABA provides steric hindrance to block inactivating enzymes.

Enhancing Ribosomal Binding

Beyond simply blocking resistance enzymes, the (S)-HABA side chain actively contributes to the antibiotic's primary function. Structural studies have shown that the (S)-HABA moiety can form additional hydrogen bonds with the 16S rRNA of the ribosomal A-site.[16] This strengthens the overall binding affinity of the antibiotic to its target, which can enhance its potency and help maintain activity even against ribosomes that have undergone resistance-conferring mutations.[16]

Biosynthesis and Synthetic Incorporation of (S)-HABA

(S)-HABA is a naturally occurring component of the butirosin family of antibiotics, produced by Bacillus circulans.[17][18][19]

Natural Biosynthesis Pathway (in Butirosin)

The biosynthesis of the (S)-HABA side chain is a fascinating multi-step enzymatic process that begins with L-glutamate.[20] The pathway involves a dedicated gene cluster (btr) and proceeds via intermediates that are tethered to an acyl carrier protein (ACP), a common strategy in natural product biosynthesis.[20][21]

Key Enzymatic Steps:

-

Activation: L-glutamate is activated and attached to the ACP, BtrI.

-

Decarboxylation: A pyridoxal phosphate-dependent decarboxylase (BtrK) removes a carboxyl group.

-

Hydroxylation: A flavin-dependent monooxygenase system (BtrO/BtrV) introduces the hydroxyl group at the C2 position with precise (S)-stereocontrol.[20]

-

Transfer: The completed (S)-HABA chain (as a γ-glutamylated dipeptide) is transferred from the ACP to the aminoglycoside core (ribostamycin) by an acyltransferase (BtrH).[18][21]

-

Deprotection: A final enzyme (BtrG) removes the protective γ-glutamyl group to yield the final butirosin antibiotic.[18][21]

Sources

- 1. Portico [access.portico.org]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-(-)-4-Amino-2-hydroxybutyric acid, 96% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 6. 4-Amino-2-hydroxybutyric acid, (S)-(-)- | C4H9NO3 | CID 2733929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural and phylogenetic analyses of resistance to next-generation aminoglycosides conferred by AAC(2′) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 11. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biosynthesis of butirosin: transfer and deprotection of the unique amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Biosynthesis of the unique amino acid side chain of butirosin: possible protective-group chemistry in an acyl carrier protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of (S)-(-)-4-Amino-2-hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-(-)-4-Amino-2-hydroxybutyric acid, also known as GABOB, is a chiral amino acid with significant therapeutic potential, particularly in the realm of neuroscience. As with any active pharmaceutical ingredient (API), a thorough understanding of its thermodynamic stability is paramount for the development of safe, effective, and stable drug products. This guide provides a comprehensive technical overview of the factors influencing the stability of GABOB, potential degradation pathways, and the analytical methodologies required for its assessment. Drawing upon established principles of pharmaceutical sciences and data from structurally related compounds, this document serves as a valuable resource for researchers and formulation scientists.

Physicochemical Properties of (S)-(-)-4-Amino-2-hydroxybutyric Acid

A foundational understanding of the physicochemical properties of GABOB is essential for any stability assessment. These properties influence its behavior in both solid and solution states.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | [1][2][3][4][] |

| Molecular Weight | 119.12 g/mol | [1][2][3][4][][6] |

| Appearance | White to off-white or light yellow crystalline powder | [2][7] |

| Melting Point | Approximately 200-203 °C (with decomposition) | [2] |

| Solubility | Soluble in water; slightly soluble in methanol and ethanol. | [1][] |

| pKa | Not explicitly found for GABOB. For the related GABA, pKa values are around 4.23 (carboxyl) and 10.43 (amino). It is expected that GABOB will have similar pKa values. | |

| Optical Rotation | [α]²³/D ≈ -30° (c=1 in H₂O) |

Potential Degradation Pathways

Based on the chemical structure of GABOB, a primary degradation pathway of concern is intramolecular cyclization, leading to the formation of a γ-lactam. This is a well-documented degradation route for structurally similar compounds like gabapentin.

Intramolecular Lactamization

The proximity of the terminal amino group to the carboxylic acid function, facilitated by the flexible four-carbon backbone, creates a thermodynamically favorable scenario for an intramolecular nucleophilic attack, resulting in the formation of a five-membered ring lactam, (S)-4-hydroxy-pyrrolidin-2-one, with the concurrent elimination of a water molecule.

The presence of the hydroxyl group at the C2 position may influence the rate of this reaction compared to unsubstituted 4-aminobutyric acid derivatives, potentially through electronic or steric effects.

Caption: Proposed intramolecular lactamization of GABOB.

Other Potential Degradation Pathways

While lactamization is the most probable degradation route, other pathways, particularly under forced degradation conditions, should be considered:

-

Oxidation: The secondary alcohol and the amino group could be susceptible to oxidation, especially in the presence of oxidative agents or under photolytic stress.

-

Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation.

-

Polymerization: Under certain conditions, intermolecular condensation reactions could lead to the formation of oligomers or polymers.

Factors Influencing the Thermodynamic Stability of GABOB

The stability of GABOB is not an intrinsic constant but is highly dependent on its environment. Understanding the impact of various factors is crucial for formulation development and defining appropriate storage conditions.

Temperature

As with most chemical reactions, the rate of degradation of GABOB is expected to increase with temperature. Thermal stress can provide the activation energy required for degradation reactions like lactamization and decarboxylation.

pH

The pH of a solution will significantly impact the stability of GABOB. The state of ionization of the amino and carboxylic acid groups, which is pH-dependent, will affect the propensity for intramolecular cyclization. At very low pH, the amino group is protonated (-NH₃⁺), making it a poor nucleophile and thus slowing down lactamization. Conversely, at very high pH, the carboxyl group is deprotonated (-COO⁻), which is less electrophilic. The maximum rate of lactamization for similar compounds is often observed in the neutral to slightly acidic or basic pH range where there is a sufficient concentration of both the nucleophilic amino group and the electrophilic carboxylic acid.

Moisture and Humidity

In the solid state, the presence of moisture can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions. For compounds that degrade via hydrolysis or condensation reactions (like lactamization), humidity can play a complex role. While water is a product of lactamization, its presence in the solid matrix can, in some cases, stabilize the drug by annealing crystal defects.[8] However, high humidity is generally considered a risk factor for the stability of solid dosage forms.[9]

Light (Photostability)

Exposure to light, particularly in the ultraviolet (UV) region, can induce photodegradation.[10] While GABOB does not contain a strong chromophore, amino acids can still undergo photochemical reactions.[11] Photostability testing is essential to determine the need for light-protective packaging.

Experimental Assessment of GABOB Stability

A comprehensive stability assessment of GABOB requires a combination of analytical techniques to monitor the parent compound and detect and quantify any degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of stability assessment, providing insights into the likely degradation products and pathways.[12][13][14][15][16]

Caption: Workflow for forced degradation studies of GABOB.

Protocol for Forced Degradation:

-

Preparation of Samples: Prepare solutions of GABOB (e.g., 1 mg/mL) in various stress media. For solid-state studies, use the neat API.

-

Acid Hydrolysis: Treat the GABOB solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the GABOB solution with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the GABOB solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid GABOB powder to dry heat (e.g., 80°C).

-

Photodegradation: Expose solid and solution samples to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[17]

-

Analysis: At each time point, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating method.

Stability-Indicating Analytical Method Development

A crucial component of stability testing is a validated analytical method that can separate the parent drug from its degradation products and impurities. Due to the lack of a strong UV chromophore in GABOB, HPLC with pre-column derivatization is a suitable approach.

Proposed HPLC Method with Pre-column Derivatization:

-

Derivatizing Agent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent isoindole derivative.[18]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The use of ion-pair reagents can be explored to improve resolution.[18]

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to assess the solid-state stability of GABOB.

Caption: Overview of thermal analysis techniques for GABOB.

Protocol for Thermal Analysis:

-

Sample Preparation: Accurately weigh a small amount of GABOB (typically 2-5 mg) into an aluminum pan.

-

DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting point (e.g., 25 °C to 250 °C).

-

TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a temperature above its decomposition point (e.g., up to 300 °C or higher) to monitor mass loss.

Formulation and Storage Considerations

Based on the stability profile of GABOB, the following considerations are crucial for the development of a stable pharmaceutical product:

-

Solid Dosage Forms:

-

Excipient Compatibility: Conduct compatibility studies with common excipients to ensure they do not catalyze the degradation of GABOB.

-

Moisture Control: Control the moisture content of the formulation and use packaging that provides an adequate barrier against humidity.

-

Polymorphism: Investigate the potential for polymorphism, as different crystalline forms can have different stabilities.[19]

-

-

Liquid Dosage Forms:

-

pH Control: Formulate aqueous solutions at a pH that minimizes the rate of lactamization. Based on data for similar compounds, a pH around 6.0 may be optimal.

-

Buffering Agents: Select appropriate buffering agents that do not catalyze degradation.

-

Antioxidants: If oxidative degradation is identified as a significant pathway, the inclusion of antioxidants may be necessary.

-

-

Storage Conditions:

-

Based on available data, GABOB should be stored in a dry, cool, and well-ventilated place.[20]

-

If photolability is confirmed, light-protective packaging is required.

-

Recommended storage is often at room temperature, although refrigerated conditions (2-8 °C) may be necessary for long-term storage or for liquid formulations to further slow degradation kinetics.[7]

-

Conclusion

The thermodynamic stability of (S)-(-)-4-Amino-2-hydroxybutyric acid is a critical attribute that must be thoroughly characterized to ensure the quality, safety, and efficacy of pharmaceutical products. The primary anticipated degradation pathway is intramolecular lactamization, the rate of which is influenced by temperature, pH, and moisture. A comprehensive stability assessment should involve forced degradation studies to identify potential degradation products and to develop and validate a stability-indicating analytical method, such as HPLC with pre-column derivatization. Thermal analysis techniques like DSC and TGA are invaluable for characterizing the solid-state stability. By understanding and controlling the factors that affect its stability, robust and reliable formulations of GABOB can be developed for therapeutic use. Further research to generate specific kinetic data for GABOB degradation and to fully characterize its degradation products is highly recommended.

References

-

AIP Publishing. (2007, June 29). Photostability of amino acids: Internal conversion versus dissociation. [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Gambardella, P., et al. (2003). GABA(B) receptor 1 polymorphism (G1465A) is associated with temporal lobe epilepsy. Neurology, 60(4), 560-563. [Link]

-

Johns, B. A. (n.d.). 2.4 Photocleavable Protecting Groups. In Current Protocols in Protein Science. [Link]

-

Davydova, E. I., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(3), 96-106. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]

-

Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

-

MDPI. (2023, September 10). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. International Journal of Molecular Sciences. [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Journal of Pharmaceutical Sciences & Research.

-

ResearchGate. (2023, November 21). TGA and DSC analyses. [Link]

-

Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. [Link]

-

PubChem. (n.d.). 4-Amino-2-hydroxybutyric acid, (S)-(-)-. [Link]

-

PubMed. (2011, September 15). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. [Link]

-

ACS Publications. (n.d.). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. [Link]

-

Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability. [Link]

-

RSC Publishing. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. [Link]

-

PubMed Central. (n.d.). High Humidity Induces Abscisic Acid 8′-Hydroxylase in Stomata and Vasculature to Regulate Local and Systemic Abscisic Acid Responses in Arabidopsis. [Link]

-

ResearchGate. (n.d.). Effect of heat and relative humidity treatment on γ‐aminobutyric acid accumulation, other micronutrients contents, antioxidant activities and physicochemical properties of mung bean (Vigna radiata L.). [Link]

-

Chemical Society Reviews. (2024, November 19). Recent advances in peptide macrocyclization strategies. [Link]

-

bioRxiv. (n.d.). Walker et al submitted (unlinked citations). [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-(-)-4-Amino-2-hydroxybutyric acid | 40371-51-5 [chemicalbook.com]

- 3. 4-Amino-2-hydroxybutyric acid, (S)-(-)- | C4H9NO3 | CID 2733929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-4-Amino-2-hydroxybutyric Acid | LGC Standards [lgcstandards.com]

- 6. (S)-(-)-4-Amino-2-hydroxybutyric acid, 96% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 7. chemimpex.com [chemimpex.com]

- 8. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]

- 10. Polymorphic variants in GABA-A receptor and their association with epilepsy and drug resistance: A North Indian cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. pharmtech.com [pharmtech.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Solubility Profile of (S)-4-amino-2-hydroxybutanoic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

(S)-4-amino-2-hydroxybutanoic acid, a chiral molecule of significant interest in pharmaceutical research, presents unique challenges and opportunities in formulation development. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its therapeutic potential is intrinsically linked to its bioavailability and the ability to formulate it into effective dosage forms.[1][2] A thorough understanding of its solubility profile in various organic solvents is a cornerstone of this process, influencing everything from purification and crystallization to the design of oral and parenteral drug products.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (S)-4-amino-2-hydroxybutanoic acid, empowering researchers and drug development professionals to navigate the complexities of its formulation.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is governed by its physicochemical properties. For (S)-4-amino-2-hydroxybutanoic acid, the interplay of its functional groups dictates its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C4H9NO3 | [4] |

| Molecular Weight | 119.12 g/mol | [4] |

| Melting Point | 200-203 °C | [2][4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| pKa (Predicted) | 3.47 ± 0.10 | Chemicalize |

The presence of a primary amine, a hydroxyl group, and a carboxylic acid imparts a high degree of polarity to the molecule. These functional groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a strong affinity for polar solvents.

Theoretical Solubility Profile in Organic Solvents: A Predictive Analysis

In the absence of extensive empirical data, a theoretical assessment of solubility can provide valuable guidance for solvent selection. The principle of "like dissolves like" is a fundamental concept in this regard.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents, characterized by the presence of hydroxyl groups, are capable of hydrogen bonding with the amine, hydroxyl, and carboxylic acid moieties of (S)-4-amino-2-hydroxybutanoic acid. While one source indicates "very slight" solubility in heated methanol, it is reasonable to expect some degree of solubility in these solvents, likely increasing with temperature.[1] The solubility of other amino acids is known to be limited in alcohols compared to water, a trend that is likely to be observed with this compound as well.[5][6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess dipoles that can engage in dipole-dipole interactions with the polar functional groups of the analyte. Solvents like DMSO and DMF, with their high polarity, are more likely to be effective in dissolving (S)-4-amino-2-hydroxybutanoic acid compared to less polar aprotic solvents like acetone and ethyl acetate.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of (S)-4-amino-2-hydroxybutanoic acid, its solubility in nonpolar solvents is expected to be negligible. The energy required to break the strong intermolecular forces in the crystalline solid would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow Diagram

Sources

- 1. (S)-(-)-4-Amino-2-hydroxybutyric acid CAS#: 40371-51-5 [m.chemicalbook.com]

- 2. (S)-(-)-4-Amino-2-hydroxybutyric acid | 40371-51-5 [chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. (S)-(-)-4-Amino-2-hydroxybutyric acid, 96% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

molecular weight and pKa values of (S)-(-)-4-Amino-2-hydroxybutyric acid

Executive Summary

(S)-(-)-4-Amino-2-hydroxybutyric acid (HABA), also known as L-Amikacin side chain, is a critical chiral synthon in the synthesis of semi-synthetic aminoglycoside antibiotics. Its primary industrial application lies in the acylation of Kanamycin A to produce Amikacin, a modification that sterically hinders enzymatic inactivation by bacterial aminoglycoside modifying enzymes (AMEs).

This technical guide provides a definitive physicochemical profile of HABA, focusing on its molecular weight, ionization constants (pKa), and the analytical implications of these properties. It moves beyond basic data listing to explain the causality between HABA's alpha-hydroxy-gamma-amino structure and its behavior in solution, providing robust protocols for characterization and quality control.

Part 1: Molecular Identity & Stoichiometry

HABA is an alpha-hydroxy, gamma-amino acid.[1][2][3] Unlike its non-hydroxylated analog GABA (gamma-aminobutyric acid), the presence of the electron-withdrawing hydroxyl group at the alpha-position significantly alters its electronic environment, acidity, and chelating potential.

| Property | Specification |

| Chemical Name | (S)-(-)-4-Amino-2-hydroxybutyric acid |

| CAS Number | 40371-51-5 |

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol |

| Stereochemistry | (S)-enantiomer (L-configuration) |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely soluble in water; practically insoluble in ethanol |

Structural Visualization

The following diagram illustrates the chemical structure and the zwitterionic equilibrium that dominates at physiological pH.

Figure 1: Ionization equilibrium of HABA showing the transition from cationic to anionic species.

Part 2: Ionization Dynamics (pKa & pI)

Understanding the dissociation constants is vital for buffer selection during HPLC analysis and for optimizing the acylation reaction yield during Amikacin synthesis.

Dissociation Constants

| Functional Group | pKa Value (Approx.) | Mechanistic Insight |

| pKa₁ (Carboxyl) | 3.47 – 3.80 | The |

| pKa₂ (Amino) | 9.50 – 9.70 | The distal |

| Isoelectric Point (pI) | ~6.6 | Calculated as |

Critical Note on Buffering: For HPLC separation, the mobile phase pH should be at least 2 units away from the pKa values to ensure species uniformity. A buffer pH of 2.0 (fully protonated) or pH 11.5 (fully deprotonated) is ideal for retention stability, though the zwitterionic form (pH 6-7) is often used with ion-pairing agents.

Part 3: Analytical Methodologies

Since HABA lacks a strong chromophore (UV-active conjugated system), standard UV detection at 254 nm is ineffective. The following protocols address this limitation.

Protocol A: Potentiometric Titration (Assay)

Purpose: To determine the precise purity and pKa values of the raw material.

Reagents:

-

0.1 N Sodium Hydroxide (Standardized).

-

0.1 N Hydrochloric Acid.

-

Deionized water (CO₂-free).

Workflow:

-

Dissolution: Dissolve 150 mg of dried HABA in 50 mL of CO₂-free deionized water.

-

Calibration: Calibrate pH meter using buffers 4.01, 7.00, and 10.01.

-

Titration: Titrate with 0.1 N NaOH, adding titrant in 0.1 mL increments.

-

Data Processing: Plot the first derivative (

) to identify the inflection points.-

Inflection 1 (pH ~3.5): Neutralization of excess strong acid (if present).

-

Inflection 2 (pH ~9.7): Deprotonation of the ammonium group (NH₃⁺

NH₂).

-

-

Calculation:

Protocol B: HPLC Analysis (ELSD/CAD Detection)

Purpose: Purity profiling without derivatization.

-

Column: C18 Polar Embedded or HILIC column (e.g., Zorbax SB-Aq), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase: 20 mM Ammonium Acetate (pH 4.5) / Acetonitrile (95:5).

-

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Flow Rate: 0.8 mL/min.

-

Rationale: HABA is highly polar. A standard C18 column will result in elution at the void volume. HILIC or aqueous-stable C18 phases provide necessary retention.

Part 4: Synthetic Utility (Amikacin Synthesis)

The primary value of HABA is its role in the semi-synthesis of Amikacin. The N-acylation of Kanamycin A must be regioselective.

Figure 2: Synthetic pathway converting HABA into Amikacin via N-protection and active ester coupling.

Mechanistic Insight: The HABA side chain (L-4-amino-2-hydroxybutyryl) inhibits the adenylation and phosphorylation of the aminoglycoside at the C-2' and C-3' positions. The pKa of the side chain amine (~9.7) ensures it remains protonated at physiological pH, contributing to the drug's binding affinity to the bacterial 16S rRNA.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26062, 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link]

-

Muhamadejevs, R., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics.[4] ACS Infectious Diseases. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Biocatalytic Synthesis of (S)-(-)-4-Amino-2-hydroxybutyric Acid (HABA)

Executive Summary

(S)-(-)-4-Amino-2-hydroxybutyric acid (HABA) is a critical chiral side chain used in the semi-synthesis of aminoglycoside antibiotics, most notably Amikacin and Arbekacin .[1] The introduction of the HABA moiety to the kanamycin or tobramycin core inhibits aminoglycoside-modifying enzymes (AMEs), thereby conferring resistance against bacterial degradation.

Traditional chemical synthesis of HABA involves complex protection/deprotection steps and toxic reagents (e.g., epichlorohydrin) to establish the C2-chiral center. This Application Note details a biocatalytic cascade protocol that offers high enantioselectivity (>99% ee) and mild operating conditions. We focus on two primary methodologies:

-

Oxidative Deamination-Reduction Cascade (from L-2,4-diaminobutyric acid).

-

Nitrilase-Mediated Hydrolysis (from 4-amino-2-hydroxybutyronitrile).

Scientific Background & Pathway Analysis[2][3][4][5]

The Chirality Challenge

The biological activity of Amikacin depends strictly on the (S)-configuration at the C2 hydroxyl position of the HABA side chain. The (R)-enantiomer yields significantly lower antibiotic potency. Biocatalysis utilizes the inherent stereospecificity of enzymes to resolve this challenge without chiral auxiliaries.

Route A: The Redox Cascade (L-DABA Route)

This route mimics the natural degradation pathways of amino acids but redirects the flux toward synthesis. It employs a "one-pot" cascade:

-

Oxidation: L-2,4-diaminobutyric acid (L-DABA) is oxidatively deaminated at the

-position by L-Amino Acid Oxidase (L-AAO) or a specific Transaminase . This destroys the chiral center, producing the achiral intermediate 4-amino-2-oxobutyric acid (AOBA). -

Reduction: The keto-acid intermediate is stereoselectively reduced by L-Hydroxyisocaproate Dehydrogenase (L-HicDH) or L-Lactate Dehydrogenase (L-LDH) , using NADH to establish the (S)-hydroxyl configuration.

Route B: Nitrilase Hydrolysis

This route utilizes Nitrilases (EC 3.5.5.1) to hydrolyze 4-amino-2-hydroxybutyronitrile directly to HABA. Certain nitrilases exhibit enantioselectivity, hydrolyzing only the (S)-nitrile or facilitating a dynamic kinetic resolution (DKR) if the substrate racemizes rapidly under reaction conditions.

Pathway Visualization

The following diagram illustrates the enzymatic logic for both routes.

Figure 1: Comparison of the Redox Cascade (Solid Blue/Green) and Nitrilase (Dashed Yellow) pathways for (S)-HABA synthesis.

Detailed Protocol: Redox Cascade Synthesis

This protocol describes the conversion of L-2,4-diaminobutyric acid to (S)-HABA using a coupled enzyme system. This method is preferred for its high enantiomeric excess (>99%).

Materials & Reagents

| Component | Specification | Role |

| Substrate | L-2,4-Diaminobutyric acid dihydrochloride (100 mM) | Precursor |

| Oxidase | L-Amino Acid Oxidase (Crotalus adamanteus or recombinant Rhodococcus) | Oxidative deamination |

| Reductase | L-HicDH (Lactobacillus confusus) or L-LDH (muscle isoform) | Stereoselective reduction |

| Cofactor | NADH (0.5 mM catalytic load) | Hydride donor |

| Recycling | Formate Dehydrogenase (FDH) + Sodium Formate | NADH regeneration |

| Scavenger | Catalase (Aspergillus niger) | Removes toxic H₂O₂ |

| Buffer | Potassium Phosphate (100 mM, pH 7.4) | Reaction medium |

Experimental Workflow

Step 1: Enzyme Cocktail Preparation

-

Degas the phosphate buffer (100 mM, pH 7.4) with nitrogen for 10 minutes. Note: While L-AAO requires oxygen, the reductase is often sensitive to oxidation. A controlled oxygen supply is critical.

-

Dissolve NADH (final conc. 0.5 mM) and Sodium Formate (150 mM, 1.5 eq) in the buffer.

-

Add Formate Dehydrogenase (FDH) (5 U/mL) for cofactor recycling.

-

Add Catalase (excess, >1000 U/mL). Critical: L-AAO produces hydrogen peroxide, which rapidly inactivates enzymes and decarboxylates the

-keto acid intermediate. Immediate disproportionation is essential.

Step 2: Reaction Initiation

-

Add L-DABA substrate (final conc. 50–100 mM). Adjust pH back to 7.4 if necessary.

-

Add L-HicDH/LDH (10 U/mL).

-

Initiate reaction by adding L-AAO (5 U/mL).

-

Incubate at 30°C with gentle orbital shaking (150 rpm). Do not seal tightly; L-AAO requires atmospheric oxygen.

Step 3: Monitoring & Termination

-

Monitor reaction via HPLC every 2 hours.

-

Termination: Once L-DABA is depleted (typically 12–24 hours), stop the reaction by acidification to pH 3.0 using 1M HCl or by ultrafiltration (10 kDa cutoff) to remove enzymes.

Analytical Method (HPLC)

-

Derivatization: Pre-column derivatization with OPA (o-phthalaldehyde) and NAC (N-acetyl-L-cysteine) is recommended for chiral resolution of amino acids.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase:

-

A: 20 mM Sodium Acetate, pH 6.0.

-

B: Acetonitrile:Methanol:Water (45:45:10).

-

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

-

Retention: The (S)-HABA-OPA-NAC derivative will elute distinctly from the (R)-isomer and the L-DABA substrate.

Purification Protocol (Ion Exchange)

Since the product is a zwitterionic amino acid, Ion Exchange Chromatography (IEX) is the industry standard for purification.

-

Clarification: Centrifuge the reaction mixture (10,000 x g, 20 min) to remove precipitated protein.

-

Cation Exchange (Loading):

-

Resin: Strongly acidic cation exchanger (e.g., Dowex 50W x8 or Amberlite IR-120) in H+ form.

-

Load the acidified supernatant (pH 3.0). HABA (isoelectric point ~6.5) will bind.

-

Wash with deionized water to remove formate, unreacted keto-acids, and proteins.

-

-

Elution:

-

Elute with a gradient of 0.5 M to 2.0 M Ammonia (NH₄OH) .

-

HABA elutes as the pH rises. Collect fractions.

-

-

Crystallization:

-

Concentrate active fractions under vacuum.

-

Add Ethanol or Isopropanol to induce crystallization.

-

Yield: Typically >80% recovery; >99% purity.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Product Inhibition or O₂ Limitation | Increase surface area for aeration (baffles). Check L-AAO activity. |

| Enzyme Death | H₂O₂ accumulation | Double the Catalase concentration. Verify Catalase activity. |

| Low ee | Spontaneous reduction or wrong enzyme | Ensure L-HicDH is (S)-specific. Avoid chemical reducing agents in the buffer. |

| By-product: GABA | Decarboxylation of Keto-intermediate | The intermediate (AOBA) is unstable. Increase Reductase (LDH/HicDH) load to consume it faster than it decarboxylates. |

Process Logic Diagram

Figure 2: Step-by-step experimental workflow for the biocatalytic production of HABA.

References

-

Tao, R. et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology.

-

Llewellyn, N. M. et al. (2007). Biosynthesis of the unique amino acid side chain of butirosin. Chemistry & Biology.

-

Walther, T. et al. (2017). Construction of a Synthetic Metabolic Pathway for the Production of 2,4-dihydroxybutyric Acid From Homoserine. Metabolic Engineering.

-

Wellner, D. & Meister, A. (1960). Crystalline L-Amino Acid Oxidase of Crotalus adamanteus. Journal of Biological Chemistry.

-

Patent EP4431609A1. (2023). Method for improving 2,4-dihydroxybutyric acid production and yield. (Describes the homologous enzyme systems for butyrate derivatives).

-

Gong, J.S. et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories.

Sources

Application Note: Regioselective Synthesis of Amikacin via Zinc-Chelated Kanamycin A

Executive Summary

Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A. Its enhanced resistance to bacterial inactivating enzymes is attributed to the acylation of the N-1 amino group with the (S)-4-amino-2-hydroxybutyryl (HABA) moiety.[1]

The primary synthetic challenge lies in the regioselectivity.[1][2] Kanamycin A possesses four reactive amino groups (N-1, N-3, N-6', N-3'').[3][1] Direct acylation typically results in a mixture of isomers (mainly N-6' acylated products) with low yields of the desired N-1 bioactive congener.

This Application Note details the Zinc Chelation Protocol , a robust method that utilizes transition metal coordination to "mask" the competing amines (N-3 and N-6'), directing the acylation exclusively to the N-1 position. This guide covers the activation of the (S)-HABA intermediate, the chelation-acylation cycle, and downstream purification.

Strategic Overview: The Chelation Mechanism

Unlike traditional blocking strategies that require covalent protection-deprotection steps (e.g., using Boc or Cbz on the aminoglycoside core), the chelation strategy uses reversible metal complexation.[3]

-

The Problem: The N-6' amine is the most sterically accessible and nucleophilic.

-

The Solution: Zinc(II) acetate forms a coordination complex with the vicinal amino-alcohol pairs and the specific spatial arrangement of amines in Kanamycin A.

-

Mechanism: The Zn²⁺ ion effectively binds the N-3 and N-6' positions. This leaves the N-1 amine free and nucleophilic, allowing for selective attack on the activated (S)-HABA ester.

Visualizing the Workflow

Figure 1: The Zinc-Chelation Synthetic Pathway. Blue nodes indicate stable aminoglycosides; Green indicates chelated intermediates; Red indicates reactive/crude states.

Materials and Reagents

Precursors

-

Kanamycin A (Free Base): >95% purity.

-

N-Hydroxysuccinimide (NHS): For ester activation.[7]

-

Dicyclohexylcarbodiimide (DCC): Coupling agent.[8]

-

Zinc Acetate Dihydrate (Zn(OAc)₂[3]·2H₂O): Chelation agent.

Solvents & Resins[9]

-

Solvents: DMSO (Anhydrous), Methanol, THF.[3]

-

Purification Resin: Amberlite® CG-50 (Type I, weakly acidic cation exchanger).[3]

-

Eluents: Ammonium hydroxide (0.1 M to 1.0 M gradient).

Experimental Protocols

Protocol A: Preparation of Activated (S)-HABA

Objective: To synthesize N-(Benzyloxycarbonyl)-L-4-amino-2-hydroxybutyryl-N-hydroxysuccinimide ester (N-Cbz-HABA-NHS).

Rationale: The HABA moiety cannot be coupled directly as a free acid due to self-polymerization risks. We protect the amine with Cbz (Z) and activate the carboxylic acid as an NHS ester for mild, selective reaction.

-

Protection: React (S)-HABA with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (NaOH/H₂O) to yield N-Cbz-(S)-HABA .

-

Activation:

-

Dissolve N-Cbz-(S)-HABA (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in dry THF or Ethyl Acetate.

-

Cool to 0°C.

-

Add DCC (1.1 eq) dropwise.

-

Stir at 0°C for 2 hours, then room temperature for 12 hours.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Isolation: Concentrate the filtrate to obtain the active NHS ester. Recrystallize from Isopropanol/Hexane if necessary.

-

Yield Target: >85%.[9]

-

Protocol B: The Zinc-Chelated Coupling (Core Synthesis)

Objective: Regioselective acylation of Kanamycin A at N-1.

-

Complex Formation:

-

Suspend Kanamycin A (4.84 g, 10 mmol) in a mixture of DMSO (50 mL) and Water (50 mL).

-

Add Zinc Acetate Dihydrate (8.8 g, ~40 mmol). Note: A 1:4 molar ratio (Kan:Zn) ensures complete saturation of the chelation sites.

-

Stir at room temperature for 1 hour. The solution should become clear as the complex forms.

-

-

Acylation:

-

Dissolve N-Cbz-HABA-NHS ester (3.5 g, 10 mmol) in DMSO (20 mL).

-

Add this solution dropwise to the Zn-Kan A complex mixture over 30 minutes.

-

Critical Control Point: Maintain temperature between 20–25°C. Stir for 18–24 hours.

-

Monitoring: Check reaction progress via TLC (Silica, solvent: CHCl₃:MeOH:NH₄OH 1:1:1).[3] Look for the disappearance of the NHS ester.

-

-

Hydrolysis & Zinc Removal:

-

Dilute the reaction mixture with water (100 mL).

-

Add concentrated Ammonium Hydroxide (NH₄OH) to disrupt the Zn-complex.

-

Filter any precipitated Zinc salts/hydroxides.

-

Load the filtrate directly onto the ion exchange column (see Protocol C) to remove residual Zinc and isolate the N-Cbz-Amikacin intermediate.

-

-

Final Deprotection (Hydrogenolysis):

-

Dissolve the N-Cbz-Amikacin intermediate in water/methanol (1:1).

-

Add 5% Pd/C catalyst (10% w/w).

-

Hydrogenate at 3 atm (45 psi) for 4 hours to remove the Cbz group.

-

Filter catalyst to obtain crude Amikacin.

-

Protocol C: Purification (Ion Exchange Chromatography)

Objective: Separation of Amikacin from unreacted Kanamycin A and poly-acylated byproducts.

System: Amberlite CG-50 (NH₄⁺ form).

-

Column Preparation: Pack a glass column (2.5 x 50 cm) with Amberlite CG-50 pre-equilibrated with 0.1 M NH₄OH.

-

Loading: Load the crude reaction mixture (pH adjusted to 7.0) onto the column.[1][9][10][11]

-

Wash: Flush with 500 mL of distilled water to remove salts and non-basic impurities.

-

Gradient Elution:

-

Start: 0.1 M NH₄OH.

-

End: 1.0 M NH₄OH.

-

Elution Order: Unreacted Kanamycin A elutes first, followed by Amikacin , then poly-acylated impurities.[3]

-

-

Fraction Analysis: Analyze fractions via TLC or Ninhydrin spot test. Pool fractions containing pure Amikacin.

-

Isolation: Lyophilize pooled fractions to obtain Amikacin as a white powder.

Analytical Validation (QC)

To ensure the product meets pharmaceutical standards (USP), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is required.

QC Data Summary

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Identification | Retention time matches Std | HPAE-PAD |

| pH (1% soln) | 9.5 – 11.5 | Potentiometric |

| Kanamycin A | < 1.0% | HPAE-PAD |

| Any Other Impurity | < 1.0% | HPAE-PAD |

| Potency | > 900 µg/mg (anhydrous) | Microbiological / HPLC |

HPAE-PAD Protocol[11]

-

Column: Dionex CarboPac MA1 (4 x 250 mm).

-

Mobile Phase: 500 mM Sodium Hydroxide (isocratic).

-

Flow Rate: 0.4 mL/min.[11]

-

Detection: Pulsed Amperometric Detection (Gold electrode).

-

Waveform: Standard carbohydrate quad-potential.

Troubleshooting Guide

Issue: Low Yield of N-1 Isomer (High N-6' byproduct)

-

Cause: Insufficient Zinc chelation.

-

Fix: Ensure Zinc Acetate is fresh and dry. Increase Zn:Kan ratio to 4:1. Ensure the solvent system (DMSO/Water) allows full solubility of the complex.

Issue: Incomplete Coupling

-

Cause: Hydrolysis of the NHS ester before reaction.

-

Fix: Ensure DMSO is anhydrous. Add the HABA-NHS ester slowly. Do not use heat during the addition.

Issue: Zinc Removal Difficulty

-

Cause: Strong binding of Zn to the aminoglycoside.

-

Fix: The use of ammonium hydroxide during workup usually breaks the complex. If Zn persists, a chelation resin (e.g., Chelex 100) passage prior to CG-50 chromatography is recommended.[3]

References

-

Kawaguchi, H., et al. (1972).[3][12][13] "Synthesis and biological activity of 1-N-((S)-4-amino-2-hydroxybutyryl)-kanamycin A (Amikacin)." The Journal of Antibiotics, 25(12), 695-708.[3] Link

-

Kawaguchi, H., Naito, T., & Nakagawa, S. (1973).[3][12] "Antibiotic derivatives of kanamycin."[6][14][10][11][12] U.S. Patent 3,781,268.[12] Bristol-Myers Company.[12] Link

-

Cron, M. J., et al. (1990).[3] "Process for the synthesis of amikacin." U.S. Patent 4,902,790. Link

-

Thermo Fisher Scientific. (2012). "Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements." Application Note 267. Link

-

Hanessian, S., & Patil, G. (1978).[3] "Aminoglycoside antibiotics: Chemical transformation of kanamycin A to amikacin." Tetrahedron Letters, 19(12), 1035-1038.[3] Link

Sources

- 1. Novel process for the synthesis of amikacin - Patent 0218292 [data.epo.org]

- 2. data.epo.org [data.epo.org]

- 3. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]

- 4. OMPI – Recherche dans les collections de brevets nationales et internationales [patentscope.wipo.int]

- 5. HUT49144A - Process for production of amileacin - Google Patents [patents.google.com]

- 6. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 8. CN105440090A - A synthetic method of amikacin - Google Patents [patents.google.com]

- 9. dupont.com [dupont.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. phmethods.net [phmethods.net]

- 12. US3781268A - Antibiotic derivatives of kanamycin - Google Patents [patents.google.com]

- 13. CN1057053A - New Synthesis Method of Amikacin - Google Patents [patents.google.com]

- 14. US4902790A - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis using (S)-(-)-4-Amino-2-hydroxybutyric Acid

Introduction: The Significance of Non-Canonical Hydroxy Amino Acids in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural conformations, and improved pharmacological profiles.[1] (S)-(-)-4-Amino-2-hydroxybutyric acid (GABOB), a gamma-amino acid derivative, represents a unique building block for modifying peptide backbones. Its hydroxyl group offers a site for further functionalization, while its gamma-amino nature introduces a degree of flexibility and resistance to enzymatic degradation compared to natural alpha-amino acids.

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of (S)-(-)-4-Amino-2-hydroxybutyric acid into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, the following notes are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical success for researchers, scientists, and drug development professionals.

PART 1: The Core Challenge & Strategic Approach: Orthogonal Protection

The primary challenge in utilizing GABOB in standard Fmoc-SPPS lies in the nucleophilic nature of its secondary hydroxyl group. If left unprotected, this hydroxyl group can participate in undesirable side reactions, including acylation by the activated carboxyl group of incoming amino acids or other reagents, leading to branched peptide impurities and truncated sequences.

To circumvent this, an orthogonal protecting group strategy is essential.[2][3] This strategy ensures that the protecting group on the GABOB hydroxyl side chain is stable under the conditions required for removing the temporary Nα-Fmoc group (mild base), but is readily removable during the final acidolytic cleavage step.[4]

Recommended Protecting Group: The Tert-Butyl (tBu) Ether

For the Fmoc/tBu synthesis strategy, the tert-butyl (tBu) group is the protecting group of choice for the hydroxyl function of GABOB.[5][6]

-

Stability: The tBu ether is completely stable to the repeated treatments with 20% piperidine in DMF used for Nα-Fmoc deprotection.[]

-

Lability: It is efficiently cleaved under the strong acidic conditions of the final cleavage cocktail, typically high concentrations of trifluoroacetic acid (TFA).[3][6]

-

Prevention of Side Reactions: The steric bulk of the tBu group effectively prevents acylation of the hydroxyl oxygen. It also mitigates the risk of intramolecular side reactions such as lactonization, a potential concern for gamma-hydroxy amino acids.

Therefore, the key building block for this application is Fmoc-(S)-4-amino-2-(O-tert-butyl)-butyric acid (Fmoc-GABOB(tBu)-OH) .

Caption: Structure of Fmoc-protected GABOB for SPPS.

PART 2: Experimental Workflow and Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and reaction times may be scaled proportionally. The fundamental workflow follows the iterative cycle of deprotection and coupling central to SPPS.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols: Chiral Separation of (S)-(-)-4-Amino-2-hydroxybutyric Acid by HPLC

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the High-Performance Liquid Chromatography (HPLC) separation of (S)-(-)-4-Amino-2-hydroxybutyric acid, a chiral amino acid of significant interest in pharmaceutical and biochemical research.[1] This document explores both direct and indirect chiral separation strategies, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to achieve robust and reproducible enantioselective analysis. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Enantioselective Separation

(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral molecule with a stereocenter at the second carbon, making its enantioselective analysis critical in various scientific disciplines.[1][2] In drug development, the biological activity of a chiral compound is often confined to one enantiomer, while the other may be inactive or even elicit adverse effects.[1] Therefore, the ability to separate and quantify the (S)-enantiomer from its (R)-counterpart is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This application note addresses the analytical challenges associated with this separation and provides detailed, field-proven HPLC methodologies.

Core Concepts in Chiral HPLC Separation

The separation of enantiomers by HPLC can be achieved through two primary strategies: direct and indirect methods.[3]

-

Direct Methods: Employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] This approach is often preferred for its simplicity, as it does not require derivatization of the analyte.[4]

-

Indirect Methods: Involve the derivatization of the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers.[5][6] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[5][7]

The choice between these methods depends on factors such as the nature of the analyte, the availability of suitable CSPs or CDRs, and the desired sensitivity and resolution.

Methodologies for HPLC Separation of (S)-(-)-4-Amino-2-hydroxybutyric Acid

This section details two robust protocols for the chiral separation of 4-Amino-2-hydroxybutyric acid: a direct method using a ligand-exchange CSP and an indirect method involving pre-column derivatization.

Protocol 1: Direct Enantioseparation using a Ligand-Exchange Chiral Stationary Phase

This method leverages the formation of transient diastereomeric metal complexes between the analyte and the chiral selector on the stationary phase.[8][9]

Workflow Diagram:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-4-Amino-2-hydroxybutyric acid | CAS 40371-51-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

- 7. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Troubleshooting & Optimization

improving enantiomeric excess of (S)-(-)-4-Amino-2-hydroxybutyric acid

Technical Support Center: (S)-(-)-4-Amino-2-hydroxybutyric Acid

Welcome to the technical support center for the chiral resolution of 4-Amino-2-hydroxybutyric acid (GABOB). This guide is designed for researchers, chemists, and process development scientists to provide in-depth, actionable advice for enhancing the enantiomeric excess (e.e.) of the pharmacologically significant (S)-enantiomer.

As Senior Application Scientists, we understand that achieving high enantiopurity is often a multi-step process involving careful optimization and troubleshooting. This document provides field-proven insights and detailed protocols to address common challenges encountered during the resolution of racemic GABOB.

Part 1: Foundational Strategies for Enantiomeric Enrichment

Before diving into troubleshooting, it's crucial to select the appropriate strategy for enantiomeric enrichment. The choice depends on factors like scale, required purity, cost, and available equipment.

| Method | Principle | Common Application | Key Advantages | Key Challenges |

| Enzymatic Kinetic Resolution (EKR) | An enzyme stereoselectively catalyzes a reaction on one enantiomer, leaving the other unreacted. | Preparative Scale | High selectivity (high e.e.), mild reaction conditions, environmentally friendly. | Theoretical max yield of 50%, requires separation of product and substrate, enzyme cost/stability. |

| Diastereomeric Salt Formation | A chiral resolving agent reacts with the racemate to form diastereomeric salts with different solubilities, allowing separation by crystallization. | Preparative Scale | Well-established, scalable, cost-effective for some processes. | Relies on finding a suitable resolving agent, can be labor-intensive, may require multiple recrystallizations. |

| Chiral Chromatography (HPLC/SFC) | Enantiomers are separated on a chiral stationary phase (CSP) due to differential interactions. | Analytical & Preparative Scale | High resolution, applicable to a wide range of molecules, direct separation. | High cost of CSP and solvents, limited loading capacity for preparative scale, requires specialized equipment. |

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the resolution of (±)-GABOB.

Section 2.1: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful method for resolving GABOB, often involving the acylation of the hydroxyl group catalyzed by a lipase. A common approach is the resolution of a GABOB precursor, such as an ester, which can simplify downstream processing.

Caption: Workflow for a typical enzymatic kinetic resolution of a GABOB ester.

Question: My enzymatic reaction shows low or no conversion after 24 hours. What are the likely causes?

Answer: This is a common issue that can usually be traced to one of four areas:

-

Enzyme Activity: The enzyme may be inactive or inhibited.

-

Troubleshooting:

-

Verify Enzyme Source: Ensure you are using a reputable supplier. For resolving GABOB and its derivatives, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and frequently cited choice.

-

Water Activity: Enzymes require a small amount of water to maintain their active conformation, even in organic solvents. The solvent should not be rigorously anhydrous. Try adding a small amount of buffer or water (e.g., 0.1-0.5% v/v) to the reaction medium.

-

Inhibitors: The free amino group of GABOB can sometimes interfere with the enzyme's active site. It is often more effective to resolve a protected form, such as an N-protected (e.g., N-Cbz) or esterified version of GABOB.

-

-

-

Reaction Conditions: The pH, temperature, or solvent may be suboptimal.

-

Troubleshooting:

-

Temperature: While room temperature is a good starting point, lipases have optimal temperature ranges. For CALB, this is typically between 30-50°C. Try running the reaction at a slightly elevated temperature (e.g., 40°C).

-

Solvent Choice: The solvent significantly impacts enzyme activity and selectivity. While toluene is common, other solvents like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or acetonitrile can yield better results. Screen a panel of solvents to find the optimum.

-

-

-

Substrate & Reagent Issues:

-

Troubleshooting:

-

Acyl Donor: Vinyl acetate is highly effective because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible. If you are using other acyl donors like acetic anhydride, the acidic byproduct (acetic acid) can lower the microenvironmental pH around the enzyme, reducing its activity. Consider adding a non-nucleophilic base (e.g., triethylamine, used sparingly) to neutralize acid byproducts.

-

Substrate Solubility: Ensure your GABOB derivative is fully dissolved in the chosen solvent at the reaction concentration. If not, you may need to screen for a more suitable solvent or decrease the substrate concentration.

-

-

-

Mass Transfer Limitations: This is particularly relevant for immobilized enzymes.

-

Troubleshooting:

-

Agitation: Ensure the reaction mixture is being agitated effectively (e.g., 200-250 rpm on an orbital shaker). This prevents the immobilized enzyme particles from settling and ensures the substrate has full access to the enzyme's active sites.

-

-

Question: The conversion has reached ~50%, but the enantiomeric excess of my remaining (S)-GABOB is lower than expected. How can I improve selectivity?

Answer: Achieving high enantiomeric excess (e.e.) is dependent on the enzyme's enantioselectivity (E-value). If the E-value is not sufficiently high, the enzyme will slowly react with the desired (S)-enantiomer as the concentration of the more reactive (R)-enantiomer depletes.

-

Strategies to Improve Selectivity:

-

Lower Temperature: Running the reaction at a lower temperature (e.g., 4°C to room temperature) can sometimes enhance enantioselectivity, although it will slow down the reaction rate.

-

Solvent Screening: The E-value is highly dependent on the solvent. A systematic screen of solvents (e.g., hexane, toluene, THF, acetonitrile) is one of the most effective ways to improve selectivity.

-

Acyl Donor Modification: The structure of the acyl donor can influence selectivity. Try screening different acyl donors, such as vinyl propionate or vinyl butyrate, as the bulkier groups may lead to better steric discrimination in the enzyme's active site.

-

Stop the Reaction Earlier: Since the e.e. of the substrate decreases after the 50% conversion mark, stopping the reaction at a lower conversion (e.g., 40-45%) can yield substrate with a higher e.e., albeit at the cost of overall yield.

-

Section 2.2: Chiral Chromatography

Chiral HPLC is the gold standard for both analyzing and purifying enantiomers. For GABOB, which is a polar amino alcohol, derivatization is often required for good chromatographic performance on common CSPs.

Caption: Principle of enantiomer separation by chiral chromatography.

Question: I am trying to analyze the e.e. of my GABOB sample, but I see only one broad peak or no separation on my chiral column.

Answer: This is a classic problem indicating a lack of enantiorecognition. GABOB itself is highly polar and may exhibit poor peak shape and retention.

-

Derivatization is Key: The primary amino group and carboxylic acid (if not esterified) can interact non-specifically with the column. Derivatizing the amino group is often essential.

-

Recommended Derivatization:

-

N-protection: Convert the amine to a carbamate (e.g., using Boc-anhydride or Fmoc-Cl) or an amide (e.g., using 3,5-dinitrobenzoyl chloride). This creates a chromophore for UV detection and provides additional interaction sites for the CSP.

-

Fluorescent Tagging: For high sensitivity, use reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or dansyl chloride. These create diastereomeric derivatives that can often be separated on a standard C18 column, avoiding the need for a chiral column for analysis.

-

-

-

Column Selection: Not all CSPs work for all molecules.

-

Troubleshooting:

-

Polysaccharide-based CSPs: Columns like Chiralcel OD-H, OJ-H, or Chiralpak AD-H, IA, or IB are excellent starting points for derivatized GABOB. These are broadly applicable and effective for a wide range of compounds.

-

Consult a Screening Guide: Column manufacturers (e.g., Daicel, Phenomenex) provide screening guides. Use their recommendations based on the functional groups of your derivatized analyte.

-

-

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving separation.

-

Troubleshooting:

-

Normal Phase: A typical starting point for polysaccharide columns is a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Start with a 90:10 mixture and create a gradient of increasing alcohol content (e.g., to 70:30) to find the optimal composition.

-

Additives: Small amounts of an acidic or basic additive can dramatically improve peak shape. For an acidic analyte (like N-protected GABOB), add 0.1% trifluoroacetic acid (TFA). For a basic analyte, add 0.1% diethylamine (DEA).

-

Reversed Phase: If using a reversed-phase compatible chiral column, screen mixtures of Acetonitrile/Water or Methanol/Water, again with 0.1% TFA or formic acid as an additive.

-

-

Question: My peaks are separated, but they are tailing badly, which makes accurate integration for e.e. calculation difficult.

Answer: Peak tailing is often caused by secondary, non-enantioselective interactions between the analyte and the column.

-

Strategies to Reduce Tailing:

-

Optimize Additives: This is the most effective solution. If you are using TFA, try increasing the concentration slightly (e.g., to 0.2%) or switching to a different acid like formic acid. If your analyte has a free amine, ensure you have a basic additive like DEA in your mobile phase.

-

Lower Sample Concentration: Overloading the column is a common cause of tailing. Try injecting a sample that is 5-10 times more dilute. If the peak shape improves, you have identified the issue.

-

Change the Alcohol Modifier: In normal phase, switching from IPA to ethanol (or vice versa) can sometimes resolve tailing issues by altering the interactions with the stationary phase.

-

Temperature: Running the column at a slightly elevated (e.g., 40°C) or reduced (e.g., 15°C) temperature can sometimes improve peak shape, although it will also affect retention time and resolution.

-

Section 2.3: Diastereomeric Salt Formation

This classical method involves reacting the racemic GABOB with a chiral resolving agent to form a pair of diastereomeric salts, which are then separated by fractional crystallization.

Caption: Workflow for resolution via diastereomeric salt formation.

Question: I have mixed my racemic GABOB with a chiral acid, but nothing crystallizes, or I get an oil.

Answer: The success of this method hinges on the differential solubility of the diastereomeric salts, which is highly dependent on the choice of resolving agent and solvent.

-

Resolving Agent and Solvent Screening:

-

Resolving Agent: GABOB is an amino acid, so it has both an acidic (carboxylic acid) and a basic (amine) handle. You can use either a chiral acid or a chiral base as the resolving agent.

-

Chiral Acids: Tartaric acid derivatives, mandelic acid, or camphorsulfonic acid are excellent starting points to react with the amino group.

-

Chiral Bases: Brucine, strychnine, or α-methylbenzylamine could be used to react with the carboxylic acid group.

-

-

Solvent System: This is the most critical parameter. You must find a solvent where one diastereomeric salt is sparingly soluble while the other remains in solution.

-

Screening: Set up small-scale trials in a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and water/alcohol mixtures). The goal is to form a crystalline solid, not an oil or amorphous precipitate.

-

-

-

Crystallization Conditions:

-

Concentration: If the solution is too dilute, nothing will crystallize. If it's too concentrated, both salts may crash out together, resulting in low e.e. You need to find the supersaturation window.

-

Cooling Rate: Slow cooling is crucial for forming well-ordered crystals. A rapid temperature drop often leads to the precipitation of an amorphous solid with poor diastereomeric excess. Try letting the solution cool slowly to room temperature and then transferring it to a 4°C refrigerator.

-

Seeding: If you have a small amount of the desired diastereomerically pure salt, adding a seed crystal can induce crystallization and improve the outcome significantly.

-

Question: I managed to get crystals, but after liberating the free GABOB, the enantiomeric excess is still low (<80%).

Answer: This indicates that the precipitated salt was not diastereomerically pure.

-

Recrystallization: The key to this method is often one or more recrystallizations. Take the crystalline solid you obtained, dissolve it in a minimum amount of the same hot solvent system, and allow it to cool slowly again. This process enriches the less soluble diastereomer in the solid phase. You must monitor the diastereomeric purity (and thus the e.e. of your GABOB) after each recrystallization step until it reaches the desired level.

-